
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-chlorobenzoyl chloride with methylhydrazine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often require refluxing the reactants in a suitable solvent such as ethanol or chloroform .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in solvents like dimethylformamide or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation Reactions: Formation of carboxylic acids or aldehydes.
Reduction Reactions: Formation of dihydropyrazole derivatives.
Scientific Research Applications
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, and anticancer properties.
Materials Science: It is used in the development of advanced materials such as polymers and dyes.
Biological Research: It is used as a probe to study enzyme mechanisms and receptor interactions.
Industrial Applications: It is used in the synthesis of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with receptors to modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Chlorophenyl)-1-methyl-1H-pyrazole
- 5-Chloro-1-methyl-1H-pyrazole
- 3-(3-Chlorophenyl)-1H-pyrazole
Uniqueness
5-Chloro-3-(3-chlorophenyl)-1-methyl-1H-pyrazole is unique due to the presence of both chlorine and methyl groups on the pyrazole ring, which imparts distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
Molecular Formula |
C10H8Cl2N2 |
|---|---|
Molecular Weight |
227.09 g/mol |
IUPAC Name |
5-chloro-3-(3-chlorophenyl)-1-methylpyrazole |
InChI |
InChI=1S/C10H8Cl2N2/c1-14-10(12)6-9(13-14)7-3-2-4-8(11)5-7/h2-6H,1H3 |
InChI Key |
CEXQSDXUCLSQDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


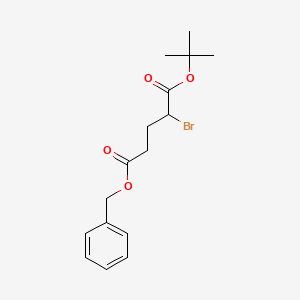
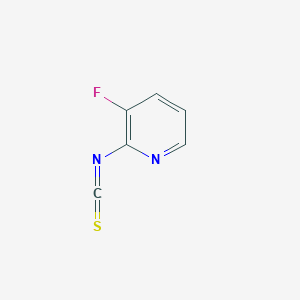
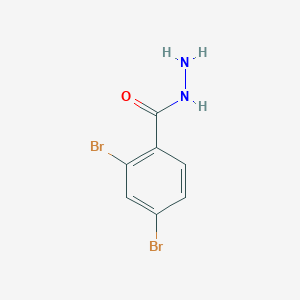

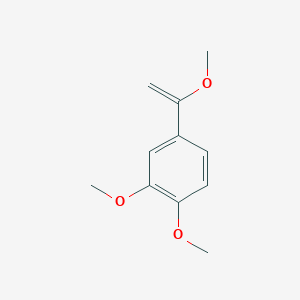
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
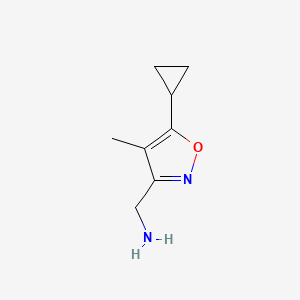

![(E)-3-(Dimethylamino)-1-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]-2-propen-1-one](/img/structure/B13685070.png)
![8-Boc-3-(4-pyridyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13685073.png)
![1-[5-Bromo-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13685077.png)
![9-(tert-Butyl)-1-oxaspiro[5.5]undecan-4-one](/img/structure/B13685096.png)
![Methyl 2-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B13685098.png)

